Ethyl (E)-4-(2-methylphenyl)but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-4-(2-methylphenyl)but-3-enoate, also known as ethyl cinnamate, is an organic compound commonly used in the food and fragrance industry. It is a pale yellow liquid with a sweet, fruity odor and is found naturally in cinnamon oil, balsam, and storax. Ethyl cinnamate is also used in the production of sunscreen, insect repellent, and as a flavoring agent in food and beverages. In
Mechanism Of Action
The mechanism of action of Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Ethyl cinnamate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
Ethyl cinnamate has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. Ethyl cinnamate has also been shown to have antimicrobial properties, which can help to prevent the growth of bacteria and fungi. In addition, Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Advantages And Limitations For Lab Experiments
One advantage of using Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate in lab experiments is its availability and low cost. Ethyl cinnamate is also relatively stable and has a long shelf life, making it a useful compound for long-term studies. However, one limitation of using Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate is its potential toxicity. Ethyl cinnamate has been shown to have cytotoxic effects on certain cell lines, and care should be taken when handling the compound.
Future Directions
There are several potential future directions for research on Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate. One area of interest is its potential use in cancer therapy. Ethyl cinnamate has been shown to induce apoptosis in cancer cells, and further studies could explore its potential as a therapeutic agent. Another area of interest is its potential use as a natural preservative in food and beverages. Ethyl cinnamate has antimicrobial properties, and studies could explore its effectiveness as a natural preservative compared to synthetic preservatives. Finally, studies could explore the potential environmental impact of Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate, particularly in terms of its toxicity to aquatic organisms.
Synthesis Methods
Ethyl cinnamate can be synthesized by the esterification of cinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction produces Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate and water as byproducts. The yield of Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate can be improved by using excess ethanol and removing the water by distillation.
Scientific Research Applications
Ethyl cinnamate has been studied for its potential use in various fields of science, including pharmacology, food science, and environmental science. It has been shown to have antioxidant, antimicrobial, and anti-inflammatory properties. Ethyl cinnamate has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
ethyl (E)-4-(2-methylphenyl)but-3-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-15-13(14)10-6-9-12-8-5-4-7-11(12)2/h4-9H,3,10H2,1-2H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBWBBNLJAJPJZ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC=CC1=CC=CC=C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C=C/C1=CC=CC=C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(o-tolyl)but-3-enoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.